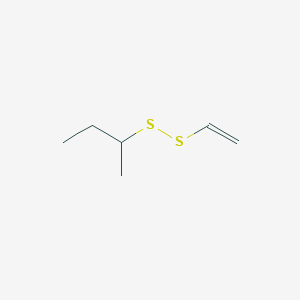

2-(Ethenyldisulfanyl)butane

Description

Contextualization within Organosulfur Chemistry and Unsaturated Hydrocarbon Systems

Organosulfur compounds are ubiquitous in nature and industry, known for their diverse chemical properties and often distinct odors. wikipedia.org The disulfide bond (R-S-S-R'), a key feature of 2-(Ethenyldisulfanyl)butane, is a covalent linkage crucial to the structure and function of proteins and has applications in polymer chemistry for crosslinking rubber. wikipedia.orgwikipedia.org This bond is characterized by a C-S-S-C dihedral angle approaching 90° and is redox-active, meaning it can be reversibly broken and formed. wikipedia.org

Simultaneously, the compound is an unsaturated hydrocarbon due to its ethenyl (vinyl) group. latech.edustudysmarter.co.uk Unsaturated hydrocarbons, containing one or more double or triple bonds, are significantly more reactive than their saturated counterparts. lardbucket.orglibretexts.org The vinyl group, in particular, is a versatile functional group that can participate in a wide array of reactions, most notably addition reactions and polymerization, forming the backbone of many plastics and synthetic materials. lardbucket.orgdeboecksuperieur.com The presence of both the disulfide linkage and the vinyl group in one molecule suggests a unique interplay of reactivity, where either functional group could potentially be addressed under specific reaction conditions.

Significance of the Ethenyldisulfanyl Moiety in Complex Organic Architectures

The ethenyldisulfanyl (or vinyldisulfanyl) moiety is a reactive functional group that serves as a versatile intermediate in organic synthesis. ontosight.ai It is particularly useful in the preparation of other sulfur-containing compounds. ontosight.aithermofisher.com Research has shown that unsymmetrical vinyl disulfides can be synthesized with additional functional groups, highlighting their potential as building blocks in constructing more complex molecules. nih.gov

The dual reactivity of this moiety is of significant interest. The disulfide bond can undergo thiol-disulfide exchange, a fundamental reaction in biochemistry and materials science. wikipedia.org The vinyl group makes the moiety susceptible to addition reactions and allows it to act as a monomer in polymerization processes. lardbucket.orgacs.org For instance, vinyldisulfides have been shown to participate in inverse electron-demand hetero-Diels-Alder reactions, a powerful tool for creating complex heterocyclic structures. nih.gov This capacity for diverse chemical transformations makes the ethenyldisulfanyl moiety a valuable component for designing dynamic molecular systems, redox-responsive materials, and biologically active molecules.

Overview of Academic Research Imperatives for this compound

Given the limited specific data on this compound, a clear set of research imperatives emerges. The primary goal would be the development of efficient and selective synthetic routes. Methods for creating unsymmetrical disulfides are an active area of research, with approaches including base-catalyzed aerobic coupling of thiols and reactions involving sulfenyl bromide intermediates. rsc.orgorganic-chemistry.org Similarly, the synthesis of vinyl disulfides has been achieved through reactions of S-vinyl phosphorodithioates or by using reagents like tetrathiomolybdate. researchgate.netresearchgate.net Adapting these methods for the specific synthesis of this compound from precursors like 2-butanethiol (B122982) and a vinyl-sulfur synthon would be a crucial first step.

Following a successful synthesis, thorough characterization would be paramount. This would involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the connectivity of the molecule, identifying the distinct signals for the vinyl, sec-butyl, and disulfide-adjacent protons and carbons. acs.orgacs.orgresearchgate.net

Mass Spectrometry (MS) would determine the precise molecular weight and could reveal fragmentation patterns that further confirm the structure.

Infrared (IR) Spectroscopy would identify characteristic vibrations, such as the C=C stretch of the vinyl group and C-S bond vibrations.

Finally, a systematic investigation of its reactivity would be necessary. This would include exploring the selective reaction at either the disulfide bond (e.g., reduction or thiol exchange) or the vinyl group (e.g., hydrogenation, halogenation, or polymerization) to understand the chemoselectivity of the molecule.

Current State of Knowledge and Emerging Research Questions Pertaining to the Compound

The current body of scientific literature lacks specific, in-depth studies on this compound. Its mention is rare, and as such, it represents a novel target for chemical synthesis and investigation. semanticscholar.org This knowledge gap gives rise to several fundamental research questions:

What are the most efficient and stereoselective methods for the synthesis of this compound?

What are the definitive ¹H and ¹³C NMR chemical shifts and coupling constants for this molecule?

How does the electronic influence of the sec-butyl group affect the reactivity of the ethenyldisulfanyl moiety compared to other alkyl or aryl substituents?

What is the thermal and photochemical stability of the compound? Does it undergo rearrangement or decomposition under certain conditions?

Can this compound serve as a monomer for the synthesis of novel sulfur-containing polymers with unique material properties?

Given that many natural and synthetic disulfides exhibit biological activity, does this compound possess any interesting pharmacological or agrochemical properties? nih.govnih.gov

Answering these questions would not only illuminate the fundamental chemistry of this specific molecule but also contribute to the broader understanding of unsymmetrical vinyl disulfides in organic chemistry.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound (Note: These values are calculated based on the chemical structure and have not been experimentally verified.)

| Property | Value |

| Chemical Formula | C₆H₁₂S₂ |

| Molar Mass | 148.29 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Odor | Predicted to have a characteristic sulfur-like odor |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and are presented for hypothetical characterization purposes. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (terminal on butyl group) | ~0.9 | Triplet |

| CH₃ (on chiral center) | ~1.3 | Doublet |

| CH₂ (on butyl group) | ~1.6 | Multiplet |

| CH (chiral center) | ~2.8 | Multiplet |

| =CH₂ (vinyl protons) | 5.3 - 5.8 | Multiplet |

| =CH-S (vinyl proton) | 6.2 - 6.6 | Multiplet |

Structure

3D Structure

Properties

CAS No. |

110690-20-5 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

2-(ethenyldisulfanyl)butane |

InChI |

InChI=1S/C6H12S2/c1-4-6(3)8-7-5-2/h5-6H,2,4H2,1,3H3 |

InChI Key |

VEUNXNFFFZFEHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SSC=C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin of 2 Ethenyldisulfanyl Butane

Identification and Isolation from Biological Sources

The definitive isolation of 2-(Ethenyldisulfanyl)butane from a specific biological source has not been explicitly reported in available scientific literature. However, the structural components of the molecule are common in the volatile profiles of plants like garlic (Allium sativum) and onion (Allium cepa). For instance, garlic is renowned for producing a variety of organosulfur compounds upon tissue damage, which are responsible for its characteristic aroma and flavor. These compounds often arise from the enzymatic degradation of stable precursor molecules.

The analysis of volatile compounds from Allium species typically involves techniques such as gas chromatography-mass spectrometry (GC-MS). It is plausible that this compound could be a minor, yet-to-be-identified component in the complex mixture of volatiles released from these plants, or it may be formed as a transient intermediate during the transformation of other sulfur-containing natural products.

Elucidation of Putative Biosynthetic Pathways to the Organosulfur Framework

Although a specific biosynthetic pathway for this compound has not been elucidated, a putative pathway can be proposed based on the well-established biosynthesis of related organosulfur compounds in Allium species. oup.comresearchgate.net The biosynthesis of many sulfur-containing secondary metabolites in plants originates from the amino acid cysteine. researchgate.net

A plausible biosynthetic route to this compound could initiate from the amino acids cysteine and methionine, and potentially involve intermediates derived from valine for the butyl group. The general steps would likely include:

Formation of S-alk(en)ylcysteine precursors: The initial step would involve the formation of S-substituted cysteine derivatives. For the ethenyl portion, this could arise from S-allyl-L-cysteine, a known precursor in garlic. The butyl group could be derived from the amino acid valine, which is known to be a precursor for branched-chain compounds.

Formation of sulfenic acids: Upon tissue damage, enzymes such as alliinase would act on the S-alk(en)ylcysteine sulfoxide (B87167) precursors to generate highly reactive sulfenic acids. ni.ac.rs For instance, alliin (B105686) (S-allyl-L-cysteine sulfoxide) is cleaved to form allyl sulfenic acid. A corresponding butenyl or butyl sulfenic acid could also be formed from its respective precursor.

Condensation and disulfide bond formation: The reactive sulfenic acids can then undergo condensation reactions. An ethenylsulfenic acid could react with a butanethiol or a butylsulfenic acid to form the asymmetric disulfide bond of this compound.

The following table outlines a putative biosynthetic pathway:

| Step | Precursors | Intermediate Products | Key Enzymes | Final Product |

| 1 | Cysteine, Methionine, Valine | S-allyl-L-cysteine, S-butyl-L-cysteine | Cysteine synthase, etc. | - |

| 2 | S-allyl-L-cysteine sulfoxide, S-butyl-L-cysteine sulfoxide | Ethenylsulfenic acid, Butylsulfenic acid | Alliinase | - |

| 3 | Ethenylsulfenic acid, Butanethiol/Butylsulfenic acid | - | (Spontaneous/Enzymatic) | This compound |

Comparative Analysis of Natural Products Featuring Similar Disulfide and Ethenyl Structures

The structural motifs of a disulfide bond and an ethenyl group are present in several well-characterized natural products, offering a basis for understanding the potential significance of this compound.

Ajoene: A prominent organosulfur compound derived from garlic, ajoene, possesses a vinyl disulfide core structure. wikipedia.orgresearchgate.net It is formed from the self-condensation of allicin, a thiosulfinate produced upon the crushing of garlic. ni.ac.rs Ajoene exists as E- and Z-isomers and exhibits a range of biological activities. wikipedia.org

Vinyldithiins: These are another class of compounds found in garlic oil, characterized by a cyclic structure containing two sulfur atoms and a vinyl group. ni.ac.rs They are also transformation products of allicin.

Other Disulfide-Containing Natural Products: A vast number of natural products feature disulfide bonds, which are crucial for their structure and function. wiley.comrsc.org Examples include asparagusic acid from Asparagus officinalis and the cyclic peptide toxins known as conotoxins from marine snails. rsc.orgthegoodscentscompany.com

The following table provides a comparison of related natural products:

| Compound | Source Organism | Key Structural Features |

| Ajoene | Allium sativum (Garlic) | Vinyl disulfide, sulfoxide |

| Vinyldithiins | Allium sativum (Garlic) | Cyclic disulfide, vinyl group |

| Allicin | Allium sativum (Garlic) | Thiosulfinate, two allyl groups |

| Asparagusic acid | Asparagus officinalis | Cyclic disulfide (dithiolane) |

Metabolic Transformations in Biogenic Systems (excluding human or animal metabolism for toxicological/clinical purposes)

The metabolic fate of this compound in biogenic systems like plants and microorganisms has not been specifically studied. However, the metabolism of other organosulfur compounds provides insights into its potential transformations.

In bacteria, disulfide bonds are important for the stability of many secreted proteins and their formation is a catalyzed process. nih.govnih.gov Microorganisms possess enzymatic machinery, such as thiol-disulfide oxidoreductases, capable of both forming and breaking disulfide bonds. nih.govoup.com It is conceivable that soil or plant-associated microbes could metabolize this compound. Potential metabolic transformations could include:

Reduction of the disulfide bond: This would cleave the molecule into ethanethiol (B150549) and 2-butanethiol (B122982). Bacteria can utilize such thiols as sulfur sources.

Oxidation of the sulfur atoms: The disulfide bond could be oxidized to form thiosulfinates or thiosulfonates.

Modification of the ethenyl group: The double bond of the ethenyl group could be reduced or oxidized by microbial enzymes.

In plant systems, organosulfur compounds are part of a dynamic metabolic network. researchgate.net They can be interconverted, stored in different forms, or degraded to release sulfur for primary metabolism. The metabolism of long-chain fatty acids has been shown to affect disulfide bond formation in Escherichia coli, highlighting the intricate link between cellular metabolism and the redox state of the cell envelope. plos.org

Sophisticated Synthetic Methodologies for 2 Ethenyldisulfanyl Butane

Strategic Disulfide Bond Formation Approaches

The cornerstone of synthesizing 2-(ethenyldisulfanyl)butane lies in the selective formation of the unsymmetrical disulfide linkage between an ethanethiol (B150549) equivalent and a 2-butanethiol (B122982) precursor. The primary challenge is to prevent the formation of symmetrical disulfide byproducts.

Oxidative Coupling of Thiols

Oxidative coupling of two different thiols is a direct approach to unsymmetrical disulfides. However, this method can lead to a mixture of symmetrical and unsymmetrical products. rsc.org To achieve high selectivity for the unsymmetrical product, various strategies have been developed.

One effective method involves the use of mild oxidizing agents and sterically hindered quinones. For instance, the use of 3,6-di-tert-butyl-o-benzoquinone in N-methylpyrrolidone at room temperature has been shown to promote the oxidative coupling of different thiols to yield unsymmetrical disulfides with good yields. researchgate.net Another approach is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols using catalysts like potassium or cesium carbonate, which offers a green and practical route to unsymmetrical disulfides. rsc.org The sequential addition of the two different thiols can also significantly inhibit the formation of symmetrical byproducts. rsc.org For example, reacting one thiol with an oxidizing agent like bromodimethylsulfonium bromide to form an activated intermediate, followed by the addition of the second thiol, can lead to the desired unsymmetrical disulfide in high yield. rsc.org

Table 1: Comparison of Oxidative Coupling Methods for Unsymmetrical Disulfide Synthesis

| Method | Oxidizing Agent/Catalyst | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Sterically Hindered Quinones | 3,6-di-tert-butyl-o-benzoquinone | N-Methylpyrrolidone | Room Temp. | up to 81% | researchgate.net |

| Base-Catalyzed Aerobic Oxidation | K₂CO₃ or Cs₂CO₃ | Not specified | Mild Conditions | Good to Excellent | rsc.org |

Nucleophilic Substitution Reactions for S-S Bond Assembly

Nucleophilic substitution reactions provide a more controlled and widely applicable method for the synthesis of unsymmetrical disulfides. These reactions typically involve the attack of a thiol or thiolate on a sulfenyl derivative. bac-lac.gc.ca This approach is a bimolecular nucleophilic substitution (SN2) reaction, where the three sulfur atoms involved in the transition state must form an angle of approximately 180°. researchgate.net

A highly effective one-pot method utilizes 1-chlorobenzotriazole (B28376) (BtCl) to activate the first thiol. organic-chemistry.org The thiol reacts with BtCl at low temperatures to form a benzotriazolated thiol intermediate (RSBt), which then reacts with a second thiol to produce the unsymmetrical disulfide in high purity. This method avoids harsh oxidizing agents and allows for the recycling of the benzotriazole (B28993) byproduct. organic-chemistry.org

Another powerful technique is the thiolysis of thiophthalimides. bac-lac.gc.ca A new cysteine-containing thiophthalimide (B14152962) can be synthesized and subsequently reacted with another thiol, such as benzyl (B1604629) mercaptan, to yield the corresponding unsymmetrical disulfide in excellent yields (92-99%). bac-lac.gc.ca

The thiol-disulfide exchange reaction is another fundamental process in disulfide bond formation. nih.govresearchgate.net This reaction is catalyzed by both acids and bases and involves the nucleophilic attack of a thiolate on a disulfide bond. researchgate.net The rate of this reaction is highly dependent on the pKa and nucleophilicity of the thiolate. researchgate.net

Table 2: Nucleophilic Substitution Methods for Unsymmetrical Disulfide Synthesis

| Method | Reagent | Key Intermediate | Advantages | Typical Yields | Reference |

|---|---|---|---|---|---|

| 1-Chlorobenzotriazole | 1-Chlorobenzotriazole | Benzotriazolated thiol (RSBt) | Mild, one-pot, recyclable byproduct | High | organic-chemistry.org |

| Thiolysis of Thiophthalimides | Thiophthalimide | Cysteine-containing thiophthalimide | High yields, applicable to peptides | 92-99% | bac-lac.gc.ca |

Enantioselective and Diastereoselective Synthesis of the 2-Substituted Butane (B89635) Chiral Center

The chirality of this compound originates from the stereocenter at the C2 position of the butane backbone. Establishing this chirality with high enantiomeric excess is a critical step in the synthesis.

Asymmetric Catalysis in Building the Butane Backbone

Asymmetric catalysis offers a powerful tool for the enantioselective construction of chiral centers. For the synthesis of a 2-substituted butane, a key step could involve the asymmetric hydrogenation of a suitable prochiral olefin or the asymmetric alkylation of an enolate. The use of chiral ligands on transition metal catalysts can direct the reaction to favor one enantiomer over the other. researchgate.net For instance, the enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes has been achieved through a chiral Brønsted acid-catalyzed enantioselective cycloaddition, demonstrating the power of asymmetric catalysis in creating complex chiral structures. nih.govbsky.app Similarly, the asymmetric synthesis of 2-substituted butane-1,4-diols has been accomplished by the hydrogenation of homochiral fumaramide (B1208544) derivatives. researchgate.net

Chiral Pool Strategies for Stereocontrol

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These natural products can serve as starting materials for the synthesis of more complex chiral molecules, preserving the original chirality. wikipedia.orgbccollegeasansol.ac.in For the synthesis of chiral 2-butanethiol, a precursor to the target molecule, one could envision starting from a chiral natural product that already contains the desired stereocenter or can be readily converted to it. For example, a chiral amino acid could be a suitable starting point. The use of the chiral pool can significantly improve the efficiency of a total synthesis. wikipedia.org

Introduction and Functionalization of the Ethenyl Moiety

The final key structural element of this compound is the ethenyl (vinyl) group attached to the disulfide. This moiety can be introduced through various synthetic routes.

A common method for introducing an ethynyl (B1212043) group, which can then be reduced to an ethenyl group, is through the reaction of an electrophile with an acetylide anion. researchgate.netd-nb.info Calcium carbide (CaC₂) can serve as an inexpensive and practical source of the ethynyl moiety. researchgate.netd-nb.info For instance, ball milling of CaC₂ with organic electrophiles, such as ketones, can lead to ethynylation in good yields. researchgate.net Alternatively, the Favorskii reaction, which involves the base-catalyzed addition of acetylene (B1199291) to carbonyl compounds, is an effective method for synthesizing ethynyl-substituted compounds. nih.gov

Once the ethynyl group is in place, it can be selectively reduced to the ethenyl group using standard hydrogenation catalysts, such as Lindlar's catalyst, to prevent over-reduction to an ethyl group. The introduction of a carbamoyl (B1232498) moiety at the C-3 position of an indole-2-carboxylate (B1230498) has been achieved via a coupling reaction with a 2-carboxylate-3-acetylide, showcasing a versatile method for functionalizing an ethynyl side chain. tandfonline.com

Convergent Synthesis of the Full this compound Structure

One of the most direct methods for synthesizing unsymmetrical disulfides is the oxidative cross-coupling of two different thiols. rsc.org However, this approach often results in a statistical mixture of the desired unsymmetrical disulfide and two symmetrical disulfides, posing a significant purification challenge. rsc.org To circumvent this, methods that involve the sequential addition of the thiols have been developed. rsc.org

A common strategy involves the activation of one thiol to form an electrophilic sulfenyl derivative, which then reacts with the second thiol. d-nb.info For instance, one of the thiols can be reacted with an activating agent like 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol (RSBt). This intermediate can then react with the second thiol in a one-pot sequence to yield the unsymmetrical disulfide without significant formation of symmetrical byproducts. organic-chemistry.org Another effective activating agent is bromodimethylsulfonium bromide, which facilitates the rapid oxidation of one thiol, allowing for the sequential addition and reaction of the second thiol to form the unsymmetrical disulfide with minimal homo-coupling. rsc.org

An alternative convergent approach involves the reaction of a thioacetate (B1230152) with a thiosulfonate. d-nb.info In this method, the in-situ deprotection of a thioacetate in the presence of a thiosulfonate leads to the formation of the unsymmetrical disulfide in good yields at room temperature. d-nb.info This method is particularly useful as the starting materials are stable and the reaction conditions are mild. d-nb.info

| Method | Reactants | Key Features |

| Sequential Thiol Addition | Thiol 1 + Activating Agent, then Thiol 2 | Minimizes symmetrical byproduct formation. rsc.org |

| Thioacetate & Thiosulfonate Coupling | Thioacetate + Thiosulfonate | Mild conditions, stable starting materials. d-nb.info |

| Organophosphorus Sulfenyl Bromide Activation | Thiol + Organophosphorus Sulfenyl Bromide | Good to excellent yields under mild conditions. organic-chemistry.org |

Exploration of Novel and Sustainable Synthetic Routes

Recent advancements in organic synthesis have focused on the development of more sustainable and environmentally friendly methods for disulfide bond formation. These novel routes often utilize greener reagents and catalysts, and in some cases, alternative energy sources.

One promising sustainable approach is the use of molybdenum catalysis for the selective oxidation of thiols. rsc.org This method can utilize hydrogen peroxide (H₂O₂) or even air as the oxidant, both of which are considered green oxidizing agents. rsc.org The reaction is catalyzed by an anionic polyoxomolybdate and demonstrates scalability, operational simplicity, and broad functional-group compatibility. rsc.org Another green method employs a base, such as potassium or cesium carbonate, to catalyze the aerobic cross-dehydrogenative coupling of thiols using oxygen from the air as the oxidant. rsc.org This approach is lauded for its high atom economy and mild reaction conditions. rsc.org

Visible light photocatalysis has also emerged as a powerful tool for disulfide synthesis. rsc.org These methods can proceed under mild conditions and offer high selectivity. For example, photocatalytic oxidative decarboxylation can convert carboxylic acids into disulfides. rsc.org Transition metal catalysis, particularly with copper, also provides efficient and cost-effective routes to disulfides under mild reaction conditions with excellent chemoselectivity. rsc.org

The use of CO₂ as a neutralizing agent in the oxidation of sodium dialkyldithiocarbamates to thiuram disulfides represents another green synthetic pathway. acs.org This method uses water as the solvent and hydrogen peroxide as the oxidant, significantly reducing the generation of hazardous waste. acs.org

| Sustainable Method | Catalyst/Reagent | Oxidant | Advantages |

| Molybdenum-catalyzed Oxidation | Anionic polyoxomolybdate | H₂O₂ or Air | Scalable, simple, good chemoselectivity. rsc.org |

| Base-catalyzed Aerobic Coupling | K₂CO₃ or Cs₂CO₃ | O₂ (Air) | High atom economy, mild conditions. rsc.org |

| Visible Light Photocatalysis | Photocatalyst | Light | Mild conditions, high selectivity. rsc.org |

| CO₂ as Neutralizing Agent | CO₂ | H₂O₂ | Green solvent (water), reduced waste. acs.org |

Challenges and Advancements in Disulfide Bond Construction within Complex Molecules

The construction of disulfide bonds, particularly in complex molecular architectures like peptides and proteins, is fraught with challenges. A primary difficulty is controlling the regioselectivity to form the correct disulfide linkages, especially when multiple cysteine residues are present. acs.org Incorrect pairing can lead to misfolded structures with diminished or no biological activity. biopharmaspec.combiopharmaspec.com

A significant challenge in the synthesis of unsymmetrical disulfides is the inherent tendency to form symmetrical byproducts. rsc.org This necessitates the development of highly selective coupling methods, as discussed previously. Another issue is disulfide scrambling, where existing disulfide bonds can break and reform incorrectly, particularly under certain pH conditions or in the presence of reductants. biopharmaspec.combiopharmaspec.com

To address these challenges, directed disulfide bond formation strategies have been developed. These often involve the use of orthogonal protecting groups for different pairs of cysteines, allowing for the stepwise and unambiguous formation of each disulfide bond. acs.org For instance, an iodine-free synthetic route for insulin (B600854) analogues has been established using a directed disulfide bond formation strategy that is compatible with oxidation-sensitive residues. acs.orgpeptide.com This involves a novel procedure using a phenylacetylaminomethyl (Phacm) group, immobilized Penicillin G Acylase, and Ellman's reagent to construct the final disulfide bond. acs.orgpeptide.com

Solid-phase reagents have also been developed to facilitate the formation of intramolecular disulfide bridges in peptides under mild conditions. acs.org For example, a solid-phase version of Ellman's reagent can act as a mild oxidizing agent, promoting the formation of disulfide bridges with fast reaction rates and easy purification of the product. acs.org

Furthermore, understanding the interplay between protein folding and disulfide bond formation is crucial. Research has shown that polypeptide chain collapse and the formation of secondary structures can guide the formation of the correct disulfide bonds. pnas.org

| Challenge | Consequence | Advancement/Solution |

| Regioselectivity | Mismatched disulfide bridges, inactive molecules. biopharmaspec.combiopharmaspec.com | Directed synthesis with orthogonal protecting groups. acs.org |

| Symmetrical Byproducts | Difficult purification, lower yield of desired product. rsc.org | Sequential addition of thiols, selective activation. rsc.org |

| Disulfide Scrambling | Formation of non-native disulfide bonds. biopharmaspec.com | Controlled reaction conditions, stable protecting groups. acs.org |

| Complex Architectures | Steric hindrance, competing reactions. | Solid-phase synthesis, enzymatic assistance. peptide.comacs.org |

Advanced Spectroscopic and Spectrometric Characterization of 2 Ethenyldisulfanyl Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For 2-(ethenyldisulfanyl)butane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a suite of NMR experiments.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling). Similarly, the ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unequivocally assign the signals and establish the molecular framework, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are on adjacent carbon atoms. For instance, the correlation between the protons of the ethyl group and the neighboring methine proton in the butane (B89635) moiety can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It allows for the direct assignment of the carbon signal for each proton. An edited HSQC can also differentiate CH/CH₃ signals from CH₂ signals based on their phase. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). researchgate.net It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the vinyl group to the sulfur atom and the butyl group to the other sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. Current time information in Madison County, US. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

A detailed analysis of the 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon chemical shifts and the confirmation of the covalent structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a hypothetical representation based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Vinyl Group | ||||

| H-1'a (cis to S) | 5.35 (d) | 117.5 | C-2', C-S | H-1'b, H-2' |

| H-1'b (trans to S) | 5.40 (d) | C-2', C-S | H-1'a, H-2' | |

| H-2' | 6.40 (dd) | 135.0 | C-1', C-S | H-1'a, H-1'b |

| Butyl Group | ||||

| H-1a, H-1b | 2.75 (m) | 45.2 | C-2, C-3, C-S | H-2, H-3 |

| H-2 | 1.60 (m) | 30.5 | C-1, C-3, C-4 | H-1, H-3, H-4 |

| H-3a, H-3b | 1.45 (m) | 20.1 | C-1, C-2, C-4 | H-2, H-4 |

| H-4 | 0.95 (t) | 13.8 | C-2, C-3 | H-3 |

Since this compound possesses a stereocenter at the C-2 position of the butane chain, it exists as a pair of enantiomers. The determination of the enantiomeric excess (ee) and the assignment of the absolute configuration (R or S) can be achieved using chiral NMR spectroscopy. This typically involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of this compound can be reacted with a chiral reagent (e.g., Mosher's acid) to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. unipd.it The CSA forms transient diastereomeric complexes with each enantiomer of the analyte, leading to separate signals in the NMR spectrum for the R and S enantiomers. The integration of these signals provides the enantiomeric ratio. The magnitude of the chemical shift difference (Δδ) between the enantiomers depends on the nature of the CSA, the solvent, and the temperature. acs.org

The anisotropy effects induced by the chiral agent in the diastereomeric complexes cause the differential shielding or deshielding of the protons of the analyte, enabling their resolution in the NMR spectrum.

The disulfide bond (S-S) in this compound is not rigid and can undergo rotation, leading to different conformational isomers (rotamers). Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. acs.orgd-nb.info

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. At low temperatures, the rotation around the S-S bond may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion between the conformers increases, leading to the broadening of the signals. At a certain temperature, known as the coalescence temperature, the signals merge into a single, averaged signal. chegg.com

From the coalescence temperature and the chemical shift difference between the signals of the conformers at low temperature, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated using the Eyring equation. This provides valuable information about the conformational flexibility and the relative stability of the different rotamers of this compound. chegg.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound with high accuracy. This is a critical step in confirming the molecular formula. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern provides valuable information about its structure.

Both ESI and EI are common ionization techniques used in mass spectrometry, and they can provide complementary information about the structure of this compound.

Electron Impact (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The fragmentation pattern is typically complex but highly reproducible, serving as a "fingerprint" for the compound. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the S-S bond, the S-C bonds, and various bonds within the butyl and vinyl groups. The fragmentation of the butane moiety would be expected to yield a series of alkyl fragments. cdnsciencepub.comdocbrown.info

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.org This is particularly useful for determining the molecular weight of the compound. However, by increasing the cone voltage (in-source fragmentation) or by using tandem mass spectrometry, controlled fragmentation can be induced. researchgate.net The fragmentation of the protonated molecule can provide information about the most labile bonds and the stability of the resulting fragment ions.

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. copernicus.org In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion or a protonated molecule, is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer. nist.gov

For this compound, an MS/MS experiment would allow for the systematic study of the fragmentation pathways. By selecting the parent ion, the resulting product ion spectrum would reveal the characteristic losses of neutral fragments, such as the vinyl group, the butyl group, or parts thereof. This helps to confirm the connectivity of the different subunits within the molecule. For example, the loss of a C₄H₉ radical would confirm the presence of the butyl group, while the loss of a C₂H₃ radical would indicate the vinyl moiety. The fragmentation can also provide insights into the relative bond strengths within the molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: This table presents hypothetical fragmentation patterns based on the known principles of mass spectrometry for similar compounds. m/z = mass-to-charge ratio.)

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss / Fragment Structure |

| EI | [C₆H₁₂S₂]⁺• | [C₄H₉S₂]⁺ | C₂H₃• (vinyl radical) |

| [C₂H₃S₂]⁺ | C₄H₉• (butyl radical) | ||

| [C₄H₉]⁺ | •S-S-C₂H₃ | ||

| [C₂H₃S]⁺ | •S-C₄H₉ | ||

| ESI (MS/MS) | [C₆H₁₂S₂ + H]⁺ | [C₄H₉S₂H + H]⁺ | C₂H₂ (acetylene) |

| [C₂H₃S₂H + H]⁺ | C₄H₈ (butene) | ||

| [C₄H₉SH + H]⁺ | C₂H₃S• | ||

| [C₂H₃SH + H]⁺ | C₄H₉S• |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. iitk.ac.in For this compound, these techniques would provide clear signatures for the vinyl, sec-butyl, and disulfide moieties.

The vibrational modes of a molecule can be categorized as stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). williams.edulibretexts.org In general, asymmetric stretching vibrations appear at higher frequencies than symmetric ones, and stretching vibrations are of higher energy (higher wavenumber) than bending vibrations. williams.edu

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of bonds with a changing dipole moment. iitk.ac.in

Raman Spectroscopy is a light scattering technique where a monochromatic laser excites the molecule, and the scattered light is analyzed. nih.gov Vibrations that cause a change in the polarizability of the molecule are Raman active. nih.gov The S-S bond, being relatively nonpolar, often gives a stronger signal in Raman than in IR spectroscopy. s-a-s.orgnih.gov

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below. These values are based on established data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Vinyl Group (C=C-H) | C=C Stretch | ~1640-1620 | Medium | Strong |

| =C-H Stretch | ~3100-3000 | Medium | Medium | |

| =C-H Bend (out-of-plane) | ~1000-810 | Strong | Weak | |

| sec-Butyl Group (CH₃, CH₂, CH) | C-H Stretch (asymmetric & symmetric) | ~2960-2850 | Strong | Strong |

| C-H Bend (scissoring, wagging) | ~1470-1365 | Medium | Medium | |

| Disulfide Group (C-S-S-C) | S-S Stretch | ~540-480 | Weak | Strong |

| C-S Stretch | ~700-600 | Medium | Medium |

Data compiled from analogous compounds and general spectroscopic correlation tables. williams.edus-a-s.orgacs.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

The S-S stretching vibration is particularly noteworthy. Its frequency in Raman spectroscopy has been shown to correlate with the C-S-S-C dihedral angle, offering insights into the conformation of the disulfide bond. nih.govnih.gov For many acyclic disulfides, this angle is typically around 80-90°. The C-S stretching vibrations are also useful and typically appear in the 600-700 cm⁻¹ range.

The vinyl group would be identified by its C=C stretching vibration and the various C-H stretching and bending modes associated with the sp² hybridized carbons. The sec-butyl group would contribute a series of strong C-H stretching and bending vibrations characteristic of saturated alkyl groups. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu The light-absorbing groups in a molecule are known as chromophores. libretexts.orgijprajournal.com In this compound, the primary chromophores are the disulfide bond (-S-S-) and the vinyl group (-CH=CH₂).

The disulfide bond in simple dialkyl disulfides typically exhibits a weak, broad absorption band in the UV region, centered around 250 nm. This absorption is attributed to the promotion of a non-bonding electron from one of the sulfur atoms to an antibonding sigma orbital (n → σ*) of the S-S bond. uzh.ch

The vinyl group contains a π-bond and is expected to undergo a π → π* transition. In isolated vinyl groups, this transition occurs at a shorter wavelength, typically below 200 nm. libretexts.org

In this compound, the vinyl group is conjugated with the disulfide bond. This conjugation between the π-system of the double bond and the non-bonding electrons of the adjacent sulfur atom is expected to influence the electronic transitions. Specifically, it is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the isolated chromophores. The molecule will likely exhibit transitions characteristic of a vinyl sulfide (B99878) moiety conjugated with a second sulfur atom.

The expected electronic transitions and their approximate absorption maxima (λmax) are outlined in the table below.

| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| Disulfide (-S-S-) | n → σ | ~250-270 | Low (~100-400 L mol⁻¹ cm⁻¹) |

| Vinyl Disulfide (C=C-S-S-) | π → π | ~220-240 | Moderate to High |

| n → π* | ~300-320 | Low |

Data are estimations based on general principles and data for related compounds. libretexts.orguzh.chacs.org

The n → π* transition of the conjugated system is expected to be of lower intensity than the π → π* transition. The exact positions and intensities of these bands would be sensitive to the solvent polarity. ijprajournal.com

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. mgcub.ac.in Since this compound possesses a stereocenter at the C2 position of the butyl group, it is a chiral molecule and is expected to be optically active.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. Non-zero signals, known as Cotton effects, appear at the absorption wavelengths of the molecule's chromophores. libretexts.org

The disulfide bond itself is an inherently chiral chromophore due to its non-planar C-S-S-C dihedral angle. acs.orgnih.gov The sign and intensity of the Cotton effect associated with the disulfide n → σ* transition (around 250-270 nm) are directly related to the helicity (P for right-handed or M for left-handed) of the disulfide bond. nih.govnih.gov The presence of the chiral sec-butyl group is expected to induce a preference for one helicity over the other, resulting in a net CD signal. The absolute configuration of the chiral center dictates this preference. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in An ORD curve shows a plain curve away from absorption bands and an anomalous curve, exhibiting peaks and troughs (a Cotton effect), in the region of a chromophore's absorption. libretexts.orgyoutube.com CD and ORD are related phenomena, and a Cotton effect observed in a CD spectrum will have a corresponding anomalous curve in the ORD spectrum. mgcub.ac.in

For this compound, the following chiroptical properties are expected:

| Spectroscopic Technique | Chromophore | Expected Wavelength Region (nm) | Observed Phenomenon | Structural Information |

| Circular Dichroism (CD) | Disulfide (-S-S-) | ~250-270 | Cotton Effect (positive or negative) | Disulfide bond helicity (P or M) |

| Vinyl Disulfide (C=C-S-S-) | ~220-240 and ~300-320 | Cotton Effects | Conformation and absolute configuration | |

| Optical Rotatory Dispersion (ORD) | All chromophores | Across the UV-Vis range | Anomalous dispersion (Cotton effect) at absorption bands | Absolute configuration, conformation |

Predictions based on established principles of chiroptical spectroscopy. mgcub.ac.inhebmu.edu.cnacs.orgnih.govkud.ac.inyoutube.comroyalsocietypublishing.orgacs.orgfrontiersin.orgleidenuniv.nlresearchgate.net

By analyzing the sign of the Cotton effects, particularly for the disulfide chromophore, and potentially applying theoretical calculations (like time-dependent density functional theory, TDDFT), it is possible to assign the absolute configuration (R or S) of the chiral center in this compound. frontiersin.org The relationship between the stereochemistry of the sec-butyl group and the induced disulfide helicity would be key to this assignment.

Reactivity and Mechanistic Chemistry of 2 Ethenyldisulfanyl Butane

Reactions of the Disulfide Linkage

The disulfide bond is a pivotal functional group known for its dynamic covalent nature, making it responsive to various reaction conditions.

Redox Chemistry: Oxidation and Reduction of the S-S Bond

The sulfur-sulfur bond in 2-(ethenyldisulfanyl)butane can readily undergo both oxidation and reduction, leading to a variety of sulfur-containing species.

Oxidation: Oxidation of the disulfide bond can yield a range of products depending on the strength of the oxidizing agent and the reaction conditions. Mild oxidation typically affords thiosulfinates, which can be further oxidized to thiosulfonates. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Formation of Thiosulfinates and Thiosulfonates: Peroxy acids (e.g., m-CPBA) are commonly used for the controlled oxidation of disulfides.

Formation of Sulfonic Acids: Aggressive oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can cleave the S-S bond and oxidize the sulfur atoms to their highest oxidation state, yielding sulfonic acids.

Reduction: The reduction of the disulfide bond in this compound cleaves the S-S linkage to produce two thiol molecules: ethane-1-thiol and butane-2-thiol. This transformation is fundamental in biochemistry and organic synthesis.

Reducing Agents: Common laboratory reducing agents for this purpose include borohydrides (e.g., NaBH4), phosphines (e.g., triphenylphosphine), and other thiols in a thiol-disulfide exchange reaction.

| Redox Reaction | Reagent(s) | Product(s) |

| Mild Oxidation | m-CPBA | 2-(Ethenylsulfinyl)butane (Thiosulfinate) |

| Strong Oxidation | KMnO4, H2O2 | Ethenesulfonic acid and Butane-2-sulfonic acid |

| Reduction | NaBH4, DTT | Ethenethiol and Butane-2-thiol |

Nucleophilic and Electrophilic Cleavage Reactions

The disulfide bond is susceptible to cleavage by both nucleophiles and electrophiles.

Nucleophilic Cleavage: Soft nucleophiles, particularly thiols and their conjugate bases (thiolates), readily attack one of the sulfur atoms of the disulfide bond in a thiol-disulfide exchange reaction. This process is typically reversible and pH-dependent. Other nucleophiles like cyanide and phosphines can also cleave the disulfide bond.

Electrophilic Cleavage: Electrophiles, such as protons in the presence of a suitable nucleophile, can facilitate the cleavage of the disulfide bond. For instance, treatment with a strong acid in the presence of a trapping agent can lead to the formation of sulfenyl halides. masterorganicchemistry.com

Radical-Mediated Transformations of the Disulfide Moiety

The disulfide bond can be cleaved homolytically by heat or UV light to generate two sulfenyl radicals (RS•). These radicals can participate in a variety of subsequent reactions.

Initiation: The S-S bond has a relatively low bond dissociation energy, making it susceptible to homolytic cleavage.

Propagation: The resulting sulfenyl radicals can add to unsaturated systems or abstract hydrogen atoms from other molecules.

Termination: Radicals can combine to form new disulfide bonds or other stable products.

Reactions of the Ethenyl Group

The carbon-carbon double bond of the ethenyl group in this compound is a site of high electron density, making it reactive towards electrophiles and radicals. savemyexams.com

Electrophilic and Radical Addition Reactions

Electrophilic Addition: The double bond readily undergoes electrophilic addition reactions. In the case of this compound, the regioselectivity of the addition is influenced by the electronic effects of the disulfide group. The sulfur atoms can stabilize an adjacent carbocation through resonance.

Addition of Hydrogen Halides (HX): The addition of acids like HBr or HCl proceeds via a carbocation intermediate. lumenlearning.com According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms. However, the stability of the resulting carbocation adjacent to the sulfur atom can influence the outcome.

Halogenation (X2): The addition of halogens like Br2 or Cl2 occurs via a cyclic halonium ion intermediate, typically leading to anti-addition products. msu.edu

Radical Addition: In the presence of a radical initiator (e.g., peroxides), radical addition to the double bond can occur. The regioselectivity of radical addition is often opposite to that of electrophilic addition (anti-Markovnikov).

Addition of HBr with Peroxides: The presence of peroxides initiates a radical chain reaction where a bromine radical adds to the double bond first, leading to the anti-Markovnikov product.

| Addition Reaction | Reagent(s) | Regioselectivity | Product |

| Electrophilic Addition of HBr | HBr | Markovnikov | 2-((1-Bromoethyl)disulfanyl)butane |

| Radical Addition of HBr | HBr, ROOR | Anti-Markovnikov | 2-((2-Bromoethyl)disulfanyl)butane |

| Halogenation | Br2 | N/A (to symmetrical alkene) | 2-((1,2-Dibromoethyl)disulfanyl)butane |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The ethenyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions to form cyclic structures. A concerted reaction involving the combination of two π-electron systems to create a ring with two new σ bonds and two fewer π bonds is known as a cycloaddition reaction. libretexts.org

Diels-Alder Reaction: As a dienophile, the vinyl disulfide can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. libretexts.org Research has shown that vinyl disulfides can participate in inverse electron-demand hetero-Diels-Alder reactions. nih.govmdpi.com In these reactions, the electron-poor diene reacts with the electron-rich dienophile. nih.govmdpi.com

1,3-Dipolar Cycloadditions: The ethenyl group can also react with 1,3-dipoles (e.g., azides, nitrile oxides) in a [3+2] cycloaddition to generate five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction between a 1,3-dipole and a dipolarophile, such as an alkene, to form a five-membered ring is a characteristic of this class of reactions. wikipedia.org

| Cycloaddition Reaction | Reactant Type | Product Type |

| Diels-Alder ([4+2]) | Conjugated Diene | Six-membered ring |

| 1,3-Dipolar Cycloaddition ([3+2]) | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle |

Polymerization Tendencies and Mechanisms

The presence of a vinyl group in this compound suggests a propensity for polymerization. rsc.orgrsc.orgacs.org Vinyl monomers are well-known to undergo polymerization through various mechanisms, primarily free-radical polymerization. rsc.orgrsc.org The disulfide bond can also participate in polymerization processes, particularly ring-opening polymerization of cyclic disulfides, which can lead to polymers with disulfide linkages in their backbone. rsc.orgdigitellinc.com

Free-Radical Polymerization: The ethenyl (vinyl) group of this compound can be susceptible to free-radical initiators, leading to a chain-growth polymerization. This process would result in a polymer with a poly(ethylene) backbone and -(S-S-butane) side chains. The general steps of this mechanism would involve:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a radical species which then adds to the vinyl group of the monomer.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Disulfide-Involved Polymerization: The disulfide bond itself can be a reactive handle in polymerization. For instance, organic disulfides have been reported to act as initiators for polymerization. acs.org Furthermore, the radical polymerization of monomers containing both vinyl and disulfide functionalities can lead to complex branched or network polymers. digitellinc.comnih.gov In the case of this compound, radical attack could potentially occur at the S-S bond, leading to thiyl radicals that could initiate or participate in polymerization. rsc.org

Data on Polymerization of Analogous Vinyl Disulfides:

While specific data for this compound is unavailable, studies on other vinyl disulfides provide insights. For example, the radical polymerization of vinyl monomers with disulfide-containing side chains has been explored to create polymers with cleavable disulfide linkages, which have applications in drug delivery and materials science. rsc.orgrsc.org

Reactivity of the Butane (B89635) Skeleton: Selective Functionalization and Substitution Reactions

The butane portion of this compound is a saturated alkyl chain, which is generally less reactive than the vinyl disulfide moiety. However, it can undergo functionalization reactions, particularly through radical pathways or catalyzed C-H activation. jst.go.jptorvergata.itacs.org

Selective C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds in alkanes. jst.go.jpacs.org For the sec-butyl group in this compound, the secondary C-H bonds are typically more susceptible to radical abstraction than the primary C-H bonds of the methyl groups due to the lower bond dissociation energy. Catalytic systems, often involving transition metals or photoredox catalysts, can direct functionalization to specific positions. jst.go.jptorvergata.it For instance, rhodium-catalyzed carbene insertion into C-H bonds is a known method for functionalizing alkanes. torvergata.it

Substitution Reactions: While direct nucleophilic substitution on the butane skeleton is unlikely due to the stability of the C-C and C-H bonds, functionalization can be introduced via radical halogenation followed by nucleophilic substitution. This two-step process would first introduce a more reactive functional group (a halogen) onto the butane chain, which can then be displaced by a variety of nucleophiles.

Influence of the Disulfide Group: The disulfide group might influence the reactivity of the adjacent butane skeleton. Its electron-withdrawing nature could have a minor effect on the bond dissociation energies of the C-H bonds on the α-carbon.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, we can infer the general characteristics from studies on related compounds.

Kinetics of Disulfide Reactions: The kinetics of thiol-disulfide exchange reactions are well-studied and are known to be second-order, depending on the concentrations of both the thiol and the disulfide. nih.govacs.org The reaction rate is significantly influenced by the pH of the medium, as the thiolate anion is the active nucleophile. nih.gov The kinetics of reactions involving the vinyl group, such as addition reactions, would depend on the specific reaction conditions and reagents. For example, free-radical polymerization kinetics typically show a complex dependence on monomer and initiator concentrations.

Thermodynamics of Organosulfur Compounds: The thermodynamics of organosulfur compounds have been investigated. nih.govresearchgate.netacs.orgnist.gov The S-S bond in a disulfide is relatively weak (around 60-70 kcal/mol), making its cleavage a thermodynamically feasible process under certain conditions, such as exposure to heat or UV light. rsc.org The enthalpy of formation for various organosulfur compounds has been determined experimentally and computationally, providing a basis for estimating the thermodynamic parameters of reactions involving this compound. researchgate.netacs.orgnist.gov

Predicted Thermodynamic Data (Hypothetical):

| Thermodynamic Parameter | Predicted Value Range | Basis of Prediction |

| Enthalpy of S-S bond dissociation | 60 - 70 kcal/mol | General values for dialkyl disulfides. rsc.org |

| Enthalpy of polymerization (vinyl group) | -15 to -25 kcal/mol | Typical values for vinyl monomers. |

Note: These are estimated values and would require experimental verification.

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The elucidation of reaction mechanisms for a novel compound like this compound would rely on a combination of experimental and computational techniques.

Experimental Approaches:

Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry would be crucial for identifying reaction intermediates and products, providing clues about the reaction pathway. rsc.orgresearchgate.net

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, solvent) can help determine the rate law and activation parameters, which are essential for understanding the mechanism. nih.govacs.orgpnas.org

Isotope Labeling: Using isotopically labeled reactants (e.g., deuterium (B1214612) labeling) can help trace the movement of atoms during a reaction and distinguish between different possible mechanisms.

Trapping of Intermediates: The use of radical traps or other specific reagents can help to identify and characterize transient intermediates, such as radicals or cations. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. ub.edunih.gov They can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed energy profile of the reaction. This can help to identify the most likely reaction pathway. ub.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic aspects of a reaction, such as the role of solvent molecules and conformational changes during the reaction. acs.org

Mechanistic Modeling: Computational models can be developed to simulate the kinetics of complex reaction networks, such as those involved in polymerization. nih.gov

For this compound, computational studies could predict the preferred sites for radical attack (on the vinyl group versus the disulfide bond), the stereochemistry of addition reactions to the double bond, and the relative energies of different conformational isomers. acs.orgscispace.com

Computational and Theoretical Studies of 2 Ethenyldisulfanyl Butane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding characteristics of 2-(ethenyldisulfanyl)butane. These calculations can provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.

Electronic Structure and Bonding: The electronic structure of this compound is characterized by the interplay between the electron-donating sec-butyl group, the electron-withdrawing vinyl group, and the disulfide bridge. The sulfur-sulfur bond is a key feature, known for its relative weakness and specific electronic properties. High-level calculations on similar disulfides, such as diethyl disulfide, have been performed using methods like Møller-Plesset perturbation theory (MP2) to analyze the potential energy surface and bonding. nih.govacs.org For this compound, DFT methods like B3LYP or long-range corrected functionals such as ωB97X-D, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be appropriate for optimizing the geometry and analyzing the electronic properties. acs.orgresearchgate.net

Predicted Geometric Parameters: Based on calculations of analogous molecules like dimethyl disulfide and diethyl disulfide, the geometric parameters of the most stable conformer of this compound can be predicted. diva-portal.org The C-S-S-C dihedral angle is a critical parameter in disulfides, typically favoring a gauche conformation with an angle of approximately 84°-94°. acs.org

| Parameter | Predicted Value | Basis of Prediction |

| C-S Bond Length | ~1.82 Å | Based on studies of simple alkyl disulfides. |

| S-S Bond Length | ~2.04 Å | Typical value for organic disulfides. pnas.org |

| C=C Bond Length | ~1.33 Å | Standard for a vinyl group. |

| C-S-S Bond Angle | ~104° | From studies on related disulfides. pnas.org |

| C-S-S-C Dihedral Angle | ~90° | Favored gauche conformation in disulfides. diva-portal.orgacs.org |

This table presents theoretically predicted geometric parameters for this compound based on computational studies of analogous compounds. The values are approximations and would be refined by specific DFT or ab initio calculations on the target molecule.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is significant, arising from rotations around the C-C bonds of the butyl group and, more importantly, the C-S and S-S bonds. Mapping the potential energy surface (PES) is essential for identifying stable conformers and the energy barriers between them.

A full PES can be generated by systematically varying the key dihedral angles (rotations around the S-S bond and the two C-S bonds) and calculating the energy at each point using quantum chemical methods. nih.govacs.org Studies on diethyl disulfide (DEDS) have shown the existence of multiple stable conformers, with the gauche-gauche-gauche (GGG) conformer being the most stable. nih.govdiva-portal.org For this compound, a similar complexity is expected.

The rotation around the S-S bond in dialkyl disulfides typically has a barrier of about 6-10 kcal/mol. The rotation around the C-S bonds has lower barriers, generally in the range of 2-5 kcal/mol. The presence of the planar vinyl group on one side and the bulky sec-butyl group on the other will create a unique and asymmetric energy landscape. The most stable conformers will be those that minimize steric hindrance between the terminal groups while maintaining the electronically favorable gauche arrangement of the disulfide bridge.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Conformer Description |

| C-S-S-C | 6-10 | Rotation around the disulfide bond leads to syn and anti transition states. |

| Ethenyl-C-S-S | 2-5 | Rotation of the vinyl group relative to the disulfide. |

| Butyl-C-S-S | 3-6 | Rotation of the sec-butyl group, likely higher due to steric bulk. |

This table provides estimated rotational energy barriers for this compound based on computational studies of analogous alkyl and vinyl disulfides. These values are illustrative of the expected energy landscape.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are a standard approach for predicting NMR chemical shifts with high accuracy. acs.orgnih.govscispace.com The predicted shifts for this compound would reflect its unique electronic environment.

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Vinyl, α to S) | 5.0 - 5.5 | Deshielded by the electronegative sulfur and the double bond. |

| ¹H (Vinyl, β to S) | 5.8 - 6.5 | Typical range for terminal vinyl protons. |

| ¹H (sec-Butyl, α to S) | 2.8 - 3.2 | Deshielded by the adjacent sulfur atom. |

| ¹³C (Vinyl, α to S) | 110 - 120 | Influenced by the sulfur atom. |

| ¹³C (Vinyl, β to S) | 130 - 140 | Typical for a terminal sp² carbon. |

| ¹³C (sec-Butyl, α to S) | 45 - 55 | Shielded relative to the vinyl carbons but deshielded by sulfur. |

This table presents plausible ¹H and ¹³C NMR chemical shifts for this compound, predicted based on general principles and DFT calculations of similar organosulfur compounds. acs.orgresearchgate.net Values are referenced against TMS.

IR Frequencies: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained after a geometry optimization. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental fundamental frequencies. s-a-s.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3050 - 3150 | Medium |

| C-H stretch (alkyl) | 2850 - 2980 | Strong |

| C=C stretch | 1620 - 1680 | Medium-Weak |

| C-S stretch | 650 - 750 | Medium |

| S-S stretch | 500 - 550 | Weak |

This table lists characteristic predicted infrared vibrational frequencies for this compound. msu.eduamazonaws.comuobabylon.edu.iq The intensity of the S-S stretch is often weak in IR spectroscopy.

UV-Vis Absorption: The UV-Vis spectrum of this compound would be dominated by electronic transitions involving the disulfide chromophore. Aliphatic disulfides typically show a weak, broad absorption band around 250 nm, corresponding to an n→σ* transition of the lone pair electrons on the sulfur atoms into the S-S antibonding orbital. escholarship.orgnih.gov The conjugation with the vinyl group may cause a slight red shift (bathochromic shift) of this absorption maximum. Time-dependent DFT (TD-DFT) calculations are the method of choice for predicting electronic absorption spectra. researchgate.netnsf.gov

Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the reactivity of this compound, including reaction mechanisms, activation energies, and the structures of transition states. Two key reactive sites are the vinyl group and the disulfide bond.

Reactions of the Vinyl Group: The vinyl group is susceptible to electrophilic and radical additions. The thiol-ene reaction, a well-studied radical-mediated process, serves as an excellent model for the addition of a thiyl radical (R-S•) across the double bond of this compound. acs.orgresearchgate.netrsc.org Computational modeling of this process would involve:

Initiation: Homolytic cleavage of an initiator to form radicals.

Propagation: Addition of the radical to the vinyl group to form a carbon-centered radical intermediate. DFT calculations can determine the regioselectivity (anti-Markovnikov addition is typical for radical processes) and the energy barrier for this step.

Chain Transfer: Abstraction of a hydrogen atom by the carbon-centered radical to generate the product and a new thiyl radical.

Reactions of the Disulfide Bond: The disulfide bond can undergo both reduction and oxidation. A common reaction is disulfide exchange, where a thiol or another disulfide reacts to cleave the S-S bond. nih.gov The mechanism of nucleophilic attack on a sulfur atom can be modeled to find the transition state, which is expected to have a linear arrangement of the attacking nucleophile and the two sulfur atoms. nih.gov The activation energy for disulfide cleavage can be significantly influenced by the electronic effects of the attached vinyl and butyl groups. pnas.org

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in a solvent or as a pure liquid).

Conformational Flexibility: MD simulations, using a force field like COMPASS or OPLS-AA, can model the dynamic conformational changes of this compound over time. rsc.orgfrontiersin.org These simulations would reveal the populations of different conformers at a given temperature and the rates of interconversion between them, providing a more realistic picture of the molecule's flexibility than a static PES analysis.

Intermolecular Interactions: In a condensed phase, this compound will interact with surrounding molecules via van der Waals forces and potentially weak hydrogen bonds if protic solvents are present. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between different atoms. nih.govresearchgate.net For instance, the RDF between the sulfur atoms of one molecule and the vinyl protons of another could reveal preferred intermolecular orientations. These simulations are crucial for understanding properties like solubility, viscosity, and self-assembly behavior. The disulfide bond itself can act as a weak hydrogen bond acceptor, an interaction that can be explored through MD. nsf.gov

Derivatization and Analog Synthesis of 2 Ethenyldisulfanyl Butane

Synthesis of Ethenyl Moiety Derivatives (e.g., Saturated, Halogenated, Substituted Alkenes)

The reactivity of the ethenyl (vinyl) group in 2-(ethenyldisulfanyl)butane allows for a variety of modifications to produce derivatives with altered electronic and steric properties.

Saturation: The vinyl group can be readily saturated to an ethyl group through catalytic hydrogenation. This process would yield 2-(ethyldisulfanyl)butane. Typical catalysts for this transformation include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.

Halogenation: The addition of halogens or hydrohalic acids across the double bond of the ethenyl moiety can produce halogenated derivatives. For example, the reaction with bromine (Br₂) would yield 1,2-dibromo-2-(sec-butyldisulfanyl)ethane. Similarly, hydrohalogenation with hydrogen chloride (HCl) or hydrogen bromide (HBr) would lead to the corresponding 1-haloethyl or 2-haloethyl derivatives, with the regioselectivity governed by Markovnikov or anti-Markovnikov addition conditions.

Substituted Alkenes: The vinyl group can be further functionalized. For instance, radical addition reactions, such as the thiol-ene reaction, could be employed to introduce a variety of substituents. The reaction of the vinyl group with another thiol under radical initiation would lead to a dithioether product. The Heck reaction, a palladium-catalyzed cross-coupling of the vinyl group with aryl or vinyl halides, offers a pathway to more complex substituted alkene derivatives. youtube.com

A summary of potential ethenyl moiety derivatives is presented in Table 1.

| Derivative Name | Modification Type | Potential Reagents and Conditions |

| 2-(Ethyldisulfanyl)butane | Saturation | H₂, Pd/C |

| 2-((1,2-Dibromoethyl)disulfanyl)butane | Halogenation | Br₂ in CCl₄ |

| 2-((2-Chloroethyl)disulfanyl)butane | Hydrohalogenation | HCl |

| 2-((2-Phenylethenyl)disulfanyl)butane | Substitution (Heck) | Phenyl halide, Pd catalyst, base |

Exploration of Varied Disulfide and Polysulfide Linkages

The disulfide bond is a key functional group that can be extended to create polysulfide linkages.

Trisulfides and Tetrasulfides: The insertion of additional sulfur atoms into the disulfide bond of this compound can be achieved through several methods. One approach involves the reaction of the disulfide with elemental sulfur in the presence of a catalyst. nih.govnih.gov An electrochemical method for sulfur insertion into disulfides has also been reported, which can lead to a mixture of polysulfides. nih.gov The distribution of trisulfide, tetrasulfide, and higher polysulfides can sometimes be controlled by reaction conditions, such as the solvent system. nih.gov

Unsymmetrical Polysulfides: The synthesis of unsymmetrical polysulfides can be achieved by reacting a disulfide with a different thiol under electrochemical conditions, leading to a mixture of symmetrical and asymmetrical polysulfides. nih.gov

Table 2 outlines derivatives with varied sulfur linkages.

| Derivative Name | Linkage Type | Potential Synthetic Method |

| 2-(Ethenyltrisulfanyl)butane | Trisulfide | Reaction with elemental sulfur; Electrochemical sulfur insertion |

| 2-(Ethenyltetrasulfanyl)butane | Tetrasulfide | Reaction with elemental sulfur; Electrochemical sulfur insertion |

Structural Modifications of the Butane (B89635) Core and its Stereoisomers

The sec-butyl group of this compound offers opportunities for structural modification, including the introduction of different alkyl chains and the synthesis of its stereoisomers.

Alternative Alkyl Groups: Analogs of this compound can be synthesized by replacing the sec-butyl group with other alkyl groups. This can be accomplished by using different starting thiols in the initial synthesis of the unsymmetrical disulfide. For example, using isobutanethiol would yield 1-(ethenyldisulfanyl)-2-methylpropane, while using tert-butanethiol would produce 2-(ethenyldisulfanyl)-2-methylpropane.

Stereoisomers: Since the sec-butyl group contains a chiral center at the second carbon, this compound exists as a pair of enantiomers: (R)-2-(ethenyldisulfanyl)butane and (S)-2-(ethenyldisulfanyl)butane. The synthesis of enantiomerically pure or enriched forms would require the use of chiral starting materials, such as enantiomerically pure (R)- or (S)-sec-butanethiol.

A selection of butane core modifications is shown in Table 3.

| Derivative Name | Modification | Key Starting Material |

| 1-(Ethenyldisulfanyl)-2-methylpropane | Isomer of Butane Core | Isobutanethiol |

| 2-(Ethenyldisulfanyl)-2-methylpropane | Isomer of Butane Core | tert-Butanethiol |

| (R)-2-(Ethenyldisulfanyl)butane | Stereoisomer | (R)-sec-Butanethiol |

| (S)-2-(Ethenyldisulfanyl)butane | Stereoisomer | (S)-sec-Butanethiol |

Preparation of Chiral Analogs with Varied Substitutions

The synthesis of chiral analogs can be extended beyond the stereoisomers of the parent compound by introducing chirality in other parts of the molecule or by using chiral reagents in the derivatization steps.

Chiral Alkyl Groups: A wide range of chiral thiols can be used in the initial synthesis to produce a library of chiral analogs. For example, using a chiral amino thiol derived from an amino acid would introduce both chirality and another functional group. The synthesis of chiral β-amino disulfides has been reported and these can serve as ligands in asymmetric synthesis. nih.gov

Enantioselective Reactions: Chiral reagents can be used to induce enantioselectivity in the modification of the ethenyl group. For example, asymmetric dihydroxylation of the vinyl group using AD-mix-α or AD-mix-β would produce the corresponding chiral diols.

Table 4 presents examples of chiral analogs.

| Analog Type | Synthetic Strategy | Example Starting Materials/Reagents |

| Chiral Alkyl Group | Use of chiral thiol | (R)- or (S)-Pentan-2-thiol |

| Diastereomeric Diols | Asymmetric dihydroxylation | AD-mix-α or AD-mix-β |